molecular formula C10H12N2O2 B1275975 4-(Allyloxy)benzohydrazide CAS No. 90480-14-1

4-(Allyloxy)benzohydrazide

Cat. No. B1275975
CAS RN: 90480-14-1
M. Wt: 192.21 g/mol
InChI Key: OEWQNCITKNGNRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzohydrazide derivatives are synthesized through various condensation reactions involving benzohydrazide and other chemical entities. For instance, the synthesis of a novel hydrazone Schiff base compound, 4BDBH, was achieved by condensing 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde . Similarly, a series of 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs were synthesized and characterized for their biological activities . Another study reported the synthesis of N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives, which upon reaction with thiosalicylic acid, yielded a new series of 1,3-benzothiazin-4-one derivatives . The compound (E)-4-Amino-N'-(1-phenylethylidene) benzohydrazide (4-APEBH) was synthesized by condensing 4-aminobenzohydrazide with acetophenone . Additionally, benzohydrazide derivatives with insecticidal and anti-nematode activities were synthesized by reacting 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with different benzohydrazides .

Molecular Structure Analysis

The molecular structures of benzohydrazide derivatives are confirmed through various spectroscopic techniques and X-ray crystallography. The crystal structure of 4BDBH was determined to crystallize in the monoclinic system with space group P21/c, and its structure was further confirmed by FT-IR and FT-Raman spectroscopy . The structure of 4-APEBH was elucidated using single crystal X-ray crystallography, FT-IR, 1H NMR, and 13C NMR spectra . Theoretical calculations such as DFT were also employed to optimize the geometry and predict the IR and NMR frequencies for these compounds .

Chemical Reactions Analysis

Benzohydrazide derivatives undergo various chemical transformations. For example, the reaction of N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives with thiosalicylic acid led to the formation of 1,3-benzothiazin-4-one derivatives . The synthesized benzohydrazide derivatives were also subjected to biological activity studies, indicating their potential in chemical reactions related to biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are characterized by their spectroscopic data and theoretical calculations. The vibrational spectroscopic studies of 4BDBH were performed using FT-IR and FT-Raman spectral analysis, and its electronic properties were studied through first order hyperpolarizability, MEP, HOMO-LUMO, and global chemical reactivity descriptors . The synthesized benzohydrazide derivatives showed varying degrees of antibacterial, antifungal, and antimycobacterial activities, which are indicative of their chemical properties . Theoretical calculations such as HOMO-LUMO analysis and dipole moment, polarizability, and hyperpolarizability values were used to assess the electronic properties of some 4-(tosylamino)benzohydrazide derivatives .

Scientific Research Applications

Anticancer Activity

4-(Allyloxy)benzohydrazide derivatives have shown promising results in anticancer research. A study by Alam (2022) highlighted the synthesis of eugenol 1,2,3-triazole derivatives, including a compound with 4-(allyloxy)benzohydrazide structure, exhibiting significant cytotoxicity against breast cancer cells. This compound outperformed eugenol in cytotoxicity tests, showing potential as an anticancer lead (Alam, 2022).

Synthesis and Structural Analysis

Benzohydrazide compounds, including derivatives of 4-(allyloxy)benzohydrazide, have been synthesized and structurally analyzed in various studies. For instance, a compound synthesized by Cao (2009) demonstrated a unique configuration and hydrogen bond interactions, contributing to the understanding of benzohydrazide derivatives' structural properties (Cao, 2009).

Antioxidant and Enzyme Inhibition

Benzohydrazide derivatives, including those with 4-(allyloxy)benzohydrazide structures, have been evaluated for antioxidant properties and enzyme inhibitory activities. A study by Prachumrat et al. (2018) found that methoxy-substituted benzohydrazide derivatives exhibit antioxidant and α-glucosidase inhibitory activities, although the −OCH3 substituent was ineffective in enhancing bioactivity (Prachumrat et al., 2018).

Antibacterial and Antifungal Activities

Some derivatives of 4-(allyloxy)benzohydrazide have been explored for their potential antibacterial and antifungal activities. Research by Vijaya Raj et al. (2007) synthesized novel benzohydrazide derivatives that displayed significant analgesic, antifungal, and antibacterial properties, with certain compounds also showing antiproliferative activity (Vijaya Raj et al., 2007).

Mechanism of Action

Hydrazides containing an R—C(O)—NH—NH2 functional group, like 4-(Allyloxy)benzohydrazide, may act as a pharmacophore and present biological activity . They are also effective ligands in coordination chemistry .

Safety and Hazards

4-(Allyloxy)benzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

4-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWQNCITKNGNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406518
Record name 4-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90480-14-1
Record name 4-(ALLYLOXY)BENZOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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